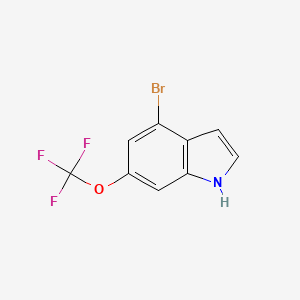
4-Bromo-6-(trifluoromethoxy)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-(trifluoromethoxy)-1H-indole is a synthetic organic compound characterized by the presence of a bromine atom at the 4th position and a trifluoromethoxy group at the 6th position on the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(trifluoromethoxy)-1H-indole typically involves the bromination of 6-(trifluoromethoxy)-1H-indole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems and advanced purification techniques such as column chromatography or recrystallization ensures the production of high-purity compounds.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed:
Substitution: Formation of 4-substituted-6-(trifluoromethoxy)-1H-indole derivatives.
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced indole derivatives.
Scientific Research Applications
4-Bromo-6-(trifluoromethoxy)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Bromo-6-(trifluoromethoxy)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
4-Bromo-6-(trifluoromethoxy)quinoline: Similar structure with a quinoline ring instead of an indole ring.
4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole: Contains a benzo[d]thiazole ring, differing in the heterocyclic core.
Uniqueness: 4-Bromo-6-(trifluoromethoxy)-1H-indole is unique due to its indole core, which is a common scaffold in many bioactive molecules. The presence of both bromine and trifluoromethoxy groups imparts distinct chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H5BrF3NO |
|---|---|
Molecular Weight |
280.04 g/mol |
IUPAC Name |
4-bromo-6-(trifluoromethoxy)-1H-indole |
InChI |
InChI=1S/C9H5BrF3NO/c10-7-3-5(15-9(11,12)13)4-8-6(7)1-2-14-8/h1-4,14H |
InChI Key |
FAUSWMMJWFDMDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)OC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















